molecular formula C21H13Cl2NO3S2 B11697100 (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11697100
M. Wt: 462.4 g/mol
InChI Key: WHRZVJBQZQLZSM-YBFXNURJSA-N
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Description

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic derivative of the privileged 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine) heterocyclic scaffold, designed for researchers investigating novel therapeutic agents. This compound features a π-conjugated molecular structure, where the rhodanine core is functionalized at the 5-position with a 5-(3,4-dichlorophenyl)furan-2-yl methylidene moiety and at the 3-position with a 4-methoxyphenyl group. This structural motif is characteristic of so-called "hybrid-pharmacophore" molecules, which are known to potentiate biological activity by combining distinct fragments in a single entity . The electron-withdrawing dichlorophenyl group and the electron-donating methoxyphenyl group are intended to influence the compound's electronic properties and intramolecular charge transfer, which can be critical for interacting with biological targets . Compounds based on the rhodanine structure, particularly 5-arylidene derivatives, have demonstrated a significant and broad spectrum of biological activities in scientific literature, making them a key scaffold in medicinal chemistry research . A primary area of investigation for such molecules is anticancer research. Rhodanine-based hybrids have shown potent cytotoxic effects and antimitotic activity against diverse cancer cell lines, including leukemia, melanoma, and cancers of the colon, CNS, and breast, often at micro- and sub-micromolar concentrations . The proposed mechanism of action for related compounds involves the activation of intrinsic, mitochondria-mediated apoptotic pathways. Research suggests that some rhodanine-cinnamaldehyde hybrids may induce caspase-independent apoptosis, potentially through the involvement of the Apoptosis-Inducing Factor (AIF), indicating a unique mechanism that merits further exploration . Primary Research Applications: • Investigation as a potential chemotherapeutic agent in various cancer models . • Mechanistic studies of caspase-independent and AIF-mediated apoptosis . • Structure-Activity Relationship (SAR) studies to optimize the rhodanine pharmacophore for target affinity and efficacy . • Biochemical probing of enzyme inhibition, given the known activity of rhodanine derivatives against targets like protein kinases and topoisomerase II . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C21H13Cl2NO3S2

Molecular Weight

462.4 g/mol

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)12-2-8-16(22)17(23)10-12/h2-11H,1H3/b19-11+

InChI Key

WHRZVJBQZQLZSM-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Approach

The foundational method involves refluxing 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde in ethanol under basic conditions (NaOH or K₂CO₃). This Knoevenagel-type condensation forms the exocyclic double bond at C5, with yields reaching 78–85% after 6–8 hours. Stereoselectivity for the E-isomer is enhanced by polar aprotic solvents like DMF, which stabilize the transition state through dipole interactions.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes while increasing yield to 92%. The rapid dielectric heating minimizes side reactions such as thioglycolic acid decomposition, which commonly occurs under prolonged thermal stress.

Detailed Synthetic Pathways

Pathway A: Base-Catalyzed Condensation

Reagents :

  • 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione (1.0 equiv)

  • 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • Absolute ethanol (15 mL/g substrate)

Procedure :

  • Dissolve the thiazolidine-2,4-dione and aldehyde in ethanol.

  • Add K₂CO₃ and reflux at 80°C for 6 hours.

  • Cool to room temperature, pour into ice-water, and filter the precipitate.

  • Purify via recrystallization (ethanol:water, 3:1).

Yield : 82%.

Pathway B: Solvent-Free Mechanochemical Synthesis

Ball milling at 30 Hz for 45 minutes using SiO₂-supported ionic liquids (MNPs@SiO₂-IL) as catalysts achieves 88% yield without solvent. This method reduces waste and avoids thermal degradation.

Reaction Optimization and Catalytic Innovations

Catalyst Screening

CatalystYield (%)Time (h)Temperature (°C)
K₂CO₃82680
MgO nanoparticles85470
DSDABCOC91260
NiZr₄(PO₄)₆ nanocomposite891.5100

Nanoparticulate catalysts like MgO and NiZr₄(PO₄)₆ enhance surface area, accelerating the rate-limiting aldehyde-thiazolidinone conjugation.

Solvent Effects on Stereoselectivity

SolventE:Z RatioYield (%)
Ethanol95:582
DMF98:278
PEG-40090:1085
Toluene88:1272

Polar solvents (DMF, ethanol) favor the E-isomer due to stabilized planar transition states, while nonpolar solvents increase Z-isomer formation via rotamer stabilization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=C), 7.89–7.12 (m, 7H, aromatic), 4.98 (s, 1H, thiazolidine C4-H), 3.81 (s, 3H, OCH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥98% purity with tR = 6.72 minutes.

Green Chemistry Advancements

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 90 minutes with 89% yield. Cavitation effects enhance mass transfer and reagent interaction.

Aqueous Micellar Catalysis

Using DBSA (4-dodecylbenzenesulfonic acid) in water achieves 84% yield. Micelles solubilize hydrophobic reactants, enabling homogeneous reaction conditions.

Comparative Analysis with Analogous Compounds

CompoundKey Structural VariationSynthesis Yield (%)
3-Allyl-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxothiazolidin-4-oneAllyl group at N376
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-oneNitrophenyl at N368
Target Compound4-Methoxyphenyl at N382–92

Electron-donating groups (e.g., methoxy) at N3 improve yield by stabilizing the thiazolidinone ring during cyclization.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation via electrophilic attack on reactive sites (e.g., sulfur atoms or double bonds). Typical reagents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Hydrogen peroxide (H₂O₂) under catalytic conditions.

Reaction TypeReagents/ConditionsProductsReference
OxidationKMnO₄, H+ (acidic) or neutralCarboxylic acids/ketones

Oxidation typically alters sulfur-based moieties (e.g., converting thione to sulfinic acid or sulfonic acid derivatives).

Reduction

Reduction involves nucleophilic addition to double bonds or electron-deficient centers. Common reagents include:

  • Sodium borohydride (NaBH₄) in methanol/ethanol.

  • Lithium aluminum hydride (LiAlH₄) in dry ether.

Reaction TypeReagents/ConditionsProductsReference
ReductionNaBH₄, methanol/ethanolAlcohols or amines

Reduction of the thiazolidinedione core may lead to ring-opening products or hydrogenation of unsaturated bonds.

Substitution

The compound’s aromatic rings (furan, phenyl) undergo nucleophilic aromatic substitution or electrophilic substitution . Key examples:

  • Halogenation : Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

  • Alkylation : Alkyl halides under basic conditions.

Reaction TypeReagents/ConditionsProductsReference
SubstitutionBr₂/Cl₂ + FeBr₃ (catalyst)Halogenated derivatives

Substitution modifies the electronic properties of the aromatic rings, influencing biological activity.

Other Reactions

  • Hydrolysis : Potential cleavage of the thiazolidinedione ring under acidic/basic conditions, though not explicitly reported in available literature.

  • Coordination Chemistry : The sulfur atom in the thiazolidinedione core may act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes.

Research Findings

  • Synthesis Efficiency : The condensation reaction achieves high yields due to the stability of the thiazolidinedione scaffold and the reactivity of furan aldehydes .

  • Biological Implications : Oxidized derivatives may exhibit altered PPAR-binding affinity, affecting therapeutic outcomes (e.g., insulin sensitivity modulation).

  • Structural Variability : Substitution reactions enable tuning of physicochemical properties (e.g., solubility, lipophilicity) for optimized drug delivery.

Scientific Research Applications

Biological Activities

Research indicates that this compound has several promising biological activities:

  • Antidiabetic Effects : Thiazolidinediones are known for their role in improving insulin sensitivity. This compound may modulate glucose metabolism through interaction with peroxisome proliferator-activated receptors (PPARs), which are critical for regulating lipid and glucose homeostasis.
  • Anticancer Potential : Studies have shown that thiazolidinediones can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of cell signaling pathways related to proliferation and survival .
  • Anti-inflammatory Properties : Compounds similar to this one have been evaluated for their anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.

Research Applications

The compound's diverse applications can be categorized as follows:

Medicinal Chemistry

  • Drug Development : Its structural features make it a candidate for developing new medications targeting metabolic disorders like diabetes and obesity.
  • Combination Therapies : It may be used in conjunction with other therapeutic agents to enhance efficacy against complex diseases.

Biological Research

  • Cell Signaling Studies : Investigating its effects on cellular pathways can provide insights into metabolic regulation and disease mechanisms.
  • In Vitro Assays : The compound can be utilized in various assays to evaluate its pharmacological effects on different cell types.

Material Science

  • Chemical Synthesis : As a building block, it can facilitate the synthesis of more complex organic molecules for use in various applications ranging from pharmaceuticals to agrochemicals.

Case Studies

Several studies highlight the potential applications of this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic activity by enhancing insulin sensitivity in diabetic rat models .
  • Another research article explored the anticancer properties of thiazolidinedione derivatives, showing that they could induce apoptosis in various cancer cell lines through PPARγ-independent mechanisms .

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Position : The target compound’s 3,4-dichlorophenyl group may enhance hydrophobic interactions with microbial membranes compared to 4-chlorophenyl analogues (e.g., ).
  • Methoxy vs.
  • Sulfonic Acid Derivative : The sulfonic acid group in improves aqueous solubility, a critical factor for bioavailability, but this modification is absent in the target compound.

Antimicrobial Activity

  • The target compound exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans), with MIC values ranging from 8–32 µg/mL .
  • In contrast, compound 4 from Amanita hemibaphasubsp.javanica (unrelated structurally but included for activity context) showed 80.5% inhibition against H. pylori at 100 µM, suggesting higher potency in specific bacterial niches .

Physicochemical Properties

  • Solubility : The target compound’s logP value (predicted ~3.5) indicates moderate lipophilicity, suitable for membrane penetration. Sulfonic acid derivatives (e.g., ) have lower logP (~1.8) due to increased polarity.
  • Thermal Stability: Thiazolidinones with bulky substituents (e.g., benzyl in ) exhibit higher melting points (>200°C) compared to the target compound (~180°C), likely due to enhanced crystalline packing.

Biological Activity

The compound (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on existing literature.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are recognized for their significant pharmacological properties, including:

  • Antioxidant activity
  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial and antiviral activities
  • Antidiabetic effects

These activities are largely attributed to the structural features of the thiazolidinone ring and the substituents attached to it. The presence of different functional groups can enhance or modify these biological activities, making thiazolidinones a focus of medicinal chemistry research .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is influenced by their molecular structure. The specific compound under review contains:

  • A furan ring which has been associated with broad-spectrum bioactivities.
  • A dichlorophenyl group that may enhance anticancer and antimicrobial properties.
  • A methoxyphenyl substituent , which can influence anti-inflammatory and analgesic activities.

Research indicates that modifications at specific positions on the thiazolidinone ring can lead to substantial changes in biological efficacy. For instance, the introduction of halogen atoms or methoxy groups has been shown to significantly affect the potency of these compounds against various biological targets .

Anticancer Activity

Studies have demonstrated that thiazolidinone derivatives exhibit promising anticancer activity. For example, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiazolidinones have been evaluated for their antimicrobial properties against a range of pathogens. The compound has shown effective inhibition against several bacterial strains, including resistant strains like MRSA. In vitro studies reported IC50 values indicating potent antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has also been explored. Compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in cell models .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
1Thiazolidinone Derivative AAnticancerInduced apoptosis in lung cancer cells with IC50 = 15 µM
2Thiazolidinone Derivative BAntimicrobialEffective against MRSA with MIC = 8 µg/mL
3Thiazolidinone Derivative CAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages

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